
1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is a synthetic organic compound characterized by the presence of a tert-butyl group, a dihydrobenzofuran moiety, and a urea linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine through a series of reactions starting from 2,3-dihydrobenzofuran.
Urea Formation: The intermediate amine is then reacted with tert-butyl isocyanate under controlled conditions to form the desired urea compound. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions: 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The dihydrobenzofuran moiety can be oxidized to form corresponding quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The urea linkage can participate in nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Quinones and related oxidized derivatives.
Reduction: Amines or alcohols depending on the specific reduction pathway.
Substitution: Various substituted urea derivatives.
科学的研究の応用
1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for enzymes or receptors involved in disease pathways.
Biology: The compound can be used in biochemical assays to study enzyme kinetics and interactions due to its unique structural features.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Industry: It may be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
作用機序
The mechanism by which 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, inhibiting their activity through competitive or non-competitive binding.
Pathways Involved: The compound can modulate biochemical pathways by interacting with key proteins, altering their function and thereby influencing cellular processes.
類似化合物との比較
- 1-(Tert-butyl)-3-(phenyl)urea
- 1-(Tert-butyl)-3-(benzyl)urea
- 1-(Tert-butyl)-3-(2,3-dihydrobenzofuran-3-yl)urea
This detailed overview provides a comprehensive understanding of 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
1-tert-butyl-3-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(17-15(19)18-16(2,3)4)9-12-5-6-14-13(10-12)7-8-20-14/h5-6,10-11H,7-9H2,1-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCNILPRMICALQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
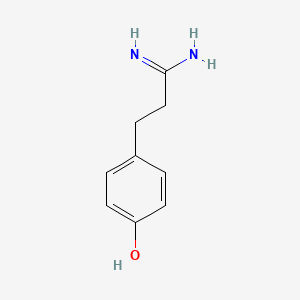
![1-(2,5-dimethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B3000529.png)
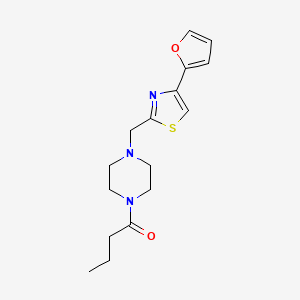
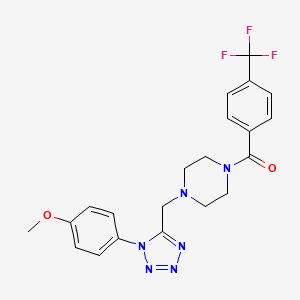

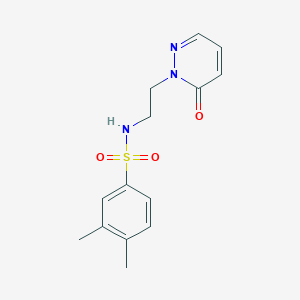

![3-(3-Methylthiophen-2-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B3000541.png)
![5-((2-chloro-6-fluorobenzyl)thio)-2-ethyl-6-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3000542.png)
![(2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOIC ACID](/img/structure/B3000543.png)
![1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3000545.png)
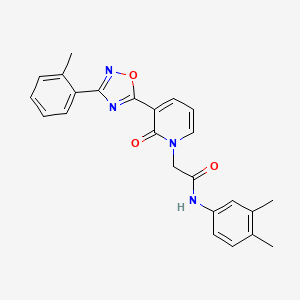
![Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B3000548.png)
![11-(1-Methyl-2-oxopyrrolidin-3-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B3000549.png)
